7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system with a methoxyphenyl substituent at the 7-position. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is investigated for its role in the development of new materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The compound’s effects are mediated through pathways such as the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrrolopyrimidine core but differ in their substituents.
Triazole-Pyrimidine Hybrids: These hybrids combine pyrimidine with triazole rings, offering different biological activities.
Uniqueness
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific methoxyphenyl substituent, which imparts distinct biological properties. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)10-6-14-12-11(10)15-7-16-13(12)17/h2-7,14H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJCZROJVSPXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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